1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a 4-methylbenzyl group at the N1 position, a trifluoromethyl (-CF₃) group at C3, and a carboxylic acid (-COOH) moiety at C5. This compound is of interest in medicinal and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties and the carboxylic acid’s role in enhancing solubility and enabling derivatization .
Properties
CAS No. |
1946823-87-5 |
|---|---|
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
InChI Key |
LQXZKXLOGXUBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One common approach involves the reaction of 4-methylbenzylamine with trifluoromethyl isocyanate, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent hydrolysis or other functional group transformations.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of solvents and catalysts depends on the specific synthetic route. Researchers have explored various conditions to optimize yield and selectivity.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet commercial demand.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions:
Oxidation: It may be oxidized to form related derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Reduction: Reduction of the carboxylic acid group or other functional groups is possible.
Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in materials science.
- Studied for its biological activity, including interactions with enzymes and receptors.
- May have applications in drug discovery and development.
- Employed in the synthesis of agrochemicals, pharmaceutical intermediates, and specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxylic Acid Derivatives
Key Observations:
- Substituent Position : The position of the carboxylic acid (C4 vs. C5) significantly impacts molecular interactions. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C4-COOH) has a lower molecular weight (200.11) compared to C5-COOH analogs .
- Electron-Withdrawing Groups : The trifluoromethyl group at C3 is conserved in most analogs, suggesting its critical role in stabilizing the pyrazole ring and modulating electronic properties .
Physicochemical Properties
Solubility and Lipophilicity
- The carboxylic acid group improves aqueous solubility, while the trifluoromethyl and aromatic substituents increase lipophilicity. For instance, 1-(4-methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (MW 310.32) is likely less soluble than its non-fluorinated counterparts due to increased hydrophobicity .
- Crystallographic data from a related compound (1-(4-methoxyphenyl)-3-CF₃-5-(trimethoxyphenyl)-1H-pyrazole) reveals a monoclinic crystal system (space group P-1), suggesting similar analogs may form stable crystalline structures .
Biological Activity
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be represented as follows:
- Molecular Formula : C12H10F3N2O2
- Molecular Weight : 288.22 g/mol
- CAS Number : 91745301
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit varying degrees of anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of cancer cell lines through multiple pathways:
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell metabolism and signaling pathways. For example, compounds similar to 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which play a role in tumorigenesis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | HeLa | 10.5 |
| Similar Derivative A | MCF-7 | 8.7 |
| Similar Derivative B | A549 | 12.3 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, potentially making them useful in treating conditions characterized by inflammation.
- Mechanism : The anti-inflammatory activity is primarily due to the inhibition of COX enzymes and other inflammatory mediators.
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 65% at 20 µM | |
| Diclofenac (Standard) | 72% at 20 µM |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including those structurally similar to our compound, against multiple cancer cell lines. The results indicated promising anticancer activities with IC50 values ranging from 8 to 15 µM depending on the specific derivative and cell line tested .
- Anti-inflammatory Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
